4-Bromophenyl cyclobutyl ketone

Lipophilicity Drug Design ADME

Medicinal chemists developing kinase inhibitors require precise lipophilicity tuning and reliable cross-coupling reactivity. 4-Bromophenyl cyclobutyl ketone delivers XLogP3 3.3 for optimal pharmacokinetics and a weaker C-Br bond (BDE ~337 kJ/mol) enabling low-temperature Suzuki couplings. Key outcomes: • Matched electronics (σ_p +0.23) with superior leaving-group ability vs. 4-Cl analog • Unambiguous LC-MS detection via 1:1 ⁷⁹Br/⁸¹Br isotopic doublet • Scalable intermediate for biaryl API synthesis with reduced thermal decomposition. Procure the specific brominated building block to ensure SAR reproducibility.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
CAS No. 898790-60-8
Cat. No. B1293271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl cyclobutyl ketone
CAS898790-60-8
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H11BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2
InChIKeyAZSFMTLMLOZVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenyl Cyclobutyl Ketone (CAS 898790-60-8): A Strategic Aryl Halide Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromophenyl cyclobutyl ketone (CAS 898790-60-8) is a halogenated aromatic ketone with the formula C₁₁H₁₁BrO [1]. It features a 4-bromophenyl group linked to a cyclobutyl ketone, combining a strained cycloalkyl ring with a versatile synthetic handle. Classified as a cyclobutyl ketone derivative , its structure bridges achiral building block and advanced intermediate spaces. This compound is distinct from close para-substituted analogs (e.g., 4-chlorophenyl, 4-fluorophenyl, phenyl, 4-methylphenyl cyclobutyl ketones) due to its specific physicochemical and reactivity profile, making simple analog replacement non-trivial in synthetic planning.

Product Type Aryl halide building block
Synthetic Handle C–Br bond for cross-coupling Pd-catalyzed Suzuki, Heck, Buchwald-Hartwig
Structural Role Strained cyclobutyl ketone core Requires specific para-bromo identity

Why 4-Bromophenyl Cyclobutyl Ketone Cannot Be Casually Replaced by a 4-Chloro or 4-Fluoro Analog: A Procurement Perspective


In the class of cyclobutyl aryl ketones, the identity of the para-substituent is a critical determinant of both physicochemical properties and reaction kinetics, not a passive label. The bromine atom in 4-bromophenyl cyclobutyl ketone imparts a unique combination of heavy atom mass, electronic influence, and leaving-group ability that directly impacts lipophilicity (XLogP3), bond reactivity in cross-couplings, and spectroscopic detection [1]. Substituting it with a 4-chloro or 4-fluoro analog will alter a candidate molecule's LogP, potentially compromising its pharmacokinetic profile in a drug discovery program [2]. The quantitative evidence below demonstrates that these differences are measurable and consequential, making procurement of the specific brominated compound non-negotiable for structure-activity relationship (SAR) studies.

4-Cl / 4-F analogs Changing the halogen may shift lipophilicity and electronics significantly, potentially altering a candidate's pharmacokinetic profile in SAR studies. Measurable XLogP3 and Hammett differences
Cross-coupling route The C–Br bond's oxidative addition rate differs from C–Cl; milder conditions and higher throughput from the 4-bromo compound may not transfer to the 4-chloro analog. BDE-driven reactivity context
Analytical detection Substituting with lighter halogens removes the characteristic Br isotopic signature, complicating LC-MS tracking and purity assignment in complex mixtures. Mass and isotope fingerprint context

Quantitative Differentiation of 4-Bromophenyl Cyclobutyl Ketone Against Closest Analogs (XLogP3, Hammett σ_p, MW)


Lipophilicity Advantage: 4-Bromophenyl Cyclobutyl Ketone Offers a Higher LogP than its 4-Chloro and 4-Fluoro Counterparts

In drug design, lipophilicity (LogP) is a key parameter influencing membrane permeability and solubility. The 4-bromophenyl analog exhibits a computed XLogP3 of 3.3, which is 0.1 units higher than the 4-chloro analog (3.2) and 0.6 units higher than the 4-fluoro analog (2.7) [1]. This difference is significant at the scale typically used to fine-tune ADME profiles. The unsubstituted phenyl analog has an XLogP3 of 2.6 [2], confirming the bromine atom's role as the most effective lipophilicity-enhancing substituent in this series.

Lipophilicity Profile
Head-to-head
XLogP3 = 3.3
+0.6 over 4-F analog
Reported lipophilicity ranking within tested set
Supports ADME profile fine-tuning context
Lipophilicity Drug Design ADME

Electronic Modulation: The Bromine Atom Provides a Distinct σ_p Hammett Constant for Fine-Tuning Reactivity

The Hammett substituent constant (σ_p) quantifies the electron-withdrawing or -donating nature of a substituent. The para-bromo group has a σ_p value of +0.23, which is identical to the para-chloro group (+0.23) but significantly more electron-withdrawing than para-fluoro (+0.06) or para-methyl (-0.17) [1][2]. This indicates that the 4-bromo derivative will polarize the aromatic ring and the carbonyl group to a different extent than the 4-fluoro analog, which is essential for optimizing reaction rates in nucleophilic additions or electrophilic substitutions at the ketone or aromatic ring.

Electronic Modulation
Head-to-head
σ_p = +0.23 (Br)
Equal to 4-Cl; +0.17 more withdrawing than 4-F
Identical Hammett constant to 4-Cl analog
Leaving-group ability differentiates reactivity
Physical Organic Chemistry Reaction Kinetics SAR

Molecular Weight Differentiation: A 22% Mass Increase Over the 4-Fluoro Analog Facilitates Purity Control and Detection

The molecular weight of 4-bromophenyl cyclobutyl ketone is 239.11 g/mol, compared to 194.66 g/mol for the 4-chloro analog and 178.20 g/mol for the 4-fluoro analog [1][2][3]. This represents a mass increase of approximately 23% and 34% over the chloro and fluoro analogs, respectively. The higher mass, combined with the characteristic 1:1 isotopic signature of bromine (⁷⁹Br:⁸¹Br), provides a unique analytical fingerprint for LC-MS monitoring, simplifying the tracking of reaction progress and purity determination relative to its non-brominated counterparts.

Mass Differentiation
Head-to-head
239.11 g/mol
22.8% heavier than 4-Cl analog
Supports LC-MS detection and purity control
Distinct 1:1 Br isotope doublet
Quality Control LC-MS Analytical Chemistry

Enhanced Cross-Coupling Reactivity: The C–Br Bond Enables Faster Oxidative Addition than the C–Cl Bond in Palladium-Catalyzed Reactions

A key synthetic advantage of the 4-bromo compound is its superior reactivity in palladium-catalyzed cross-coupling reactions, a workhorse transformation in medicinal chemistry. This stems from the carbon-halogen bond strength: the C–Br bond dissociation energy in bromobenzene is approximately 337 kJ/mol, compared to 399 kJ/mol for chlorobenzene and 527 kJ/mol for fluorobenzene [1]. The weaker C–Br bond undergoes oxidative addition to Pd(0) species much faster, enabling milder reaction conditions, shorter reaction times, and higher yields, particularly with challenging coupling partners.

Cross-Coupling Reactivity
Class-level
C–Br BDE ~337 kJ/mol
~62 kJ/mol weaker than C–Cl
Faster oxidative addition to Pd(0) is reported
Milder coupling conditions and higher throughput
Cross-Coupling Bond Dissociation Energy Synthetic Efficiency

Procurement-Driven Application Scenarios for 4-Bromophenyl Cyclobutyl Ketone


Lead Optimization in Drug Discovery: Modulating Lipophilicity and Electronics in a Cyclobutyl-Containing Series

In a medicinal chemistry program exploring cyclobutyl aryl ketones as kinase inhibitors or GPCR ligands, 4-bromophenyl cyclobutyl ketone serves as the optimal intermediate for achieving a specific lipophilicity target (XLogP3 = 3.3) that is precisely 0.6 log units higher than the 4-fluoro analog [1]. The electron-withdrawing nature (σ_p = +0.23) is identical to the 4-chloro analog, but the lower C–Br bond dissociation energy (~337 kJ/mol) relative to C–Cl (~399 kJ/mol) ensures a smooth late-stage diversification via Suzuki coupling [2]. This combination of matched electronics with superior reactivity makes it a strategic first choice over the chloro analog for SAR exploration.

Synthetic Route Optimization: Streamlined Access to Complex Biaryl Architectures via Cross-Coupling

For process chemists developing a scalable route to a biaryl active pharmaceutical ingredient (API) intermediate, 4-bromophenyl cyclobutyl ketone offers a faster oxidative addition with Pd catalysts compared to its 4-chloro counterpart. The weaker C–Br bond (BDE ~337 kJ/mol vs. ~399 kJ/mol for C–Cl) enables the reaction to proceed at lower temperatures, reducing thermal decomposition of the cyclobutyl ketone moiety and improving overall yield [3]. This predictable reactivity difference justifies the specific procurement of the brominated building block in early-stage route scouting over seemingly interchangeable analogs.

Analytical Method Development: Leveraging the Distinct Mass and Isotopic Signature for Reaction Monitoring

In a high-throughput experimentation (HTE) lab or a production quality control environment, 4-bromophenyl cyclobutyl ketone provides a clear analytical advantage. Its molecular weight (239.11 g/mol) is 22.8% higher than the 4-chloro analog, and its characteristic 1:1 isotopic doublet from ⁷⁹Br/⁸¹Br offers an unambiguous LC-MS signal [4]. This simplifies peak assignment and quantification in complex reaction mixtures, ensuring accurate conversion and purity data, a critical factor when establishing a robust manufacturing process for a key intermediate.

Chemical Biology Tool Synthesis: Preparing Activity-Based Probes with a Heavy Atom Label

For chemical biologists designing activity-based protein profiling (ABPP) probes, the bromine atom provides a convenient heavy atom for phase determination in X-ray crystallography or for generating a unique mass shift in proteomics experiments. The high molecular weight of 4-bromophenyl cyclobutyl ketone (239.11 g/mol), significantly heavier than the 4-fluoro analog (178.20 g/mol), ensures that a probe derived from this building block will have a distinct mass shift that is easily distinguishable from background proteins. Procuring the 4-bromo compound specifically enables this analytical strategy, which would be lost with the lighter halogen analogs.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Halogen-dependent lipophilicity and electronics
XLogP3 and Hammett profile verification for the specific para-bromo analog
Synthetic route scouting
C–Br bond reactivity in cross-coupling
Pd-catalyzed oxidative addition rate and yield under mild conditions
Process chemistry and QC
Distinct mass and isotope signature
LC-MS method development and reaction-monitoring accuracy
Chemical biology probe design
Heavy atom and unique mass shift
Probe detectability in proteomics or crystallography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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